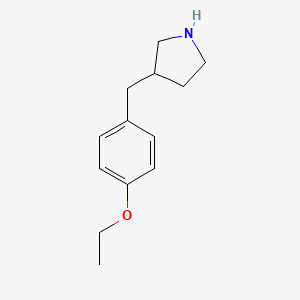

3-(4-Ethoxybenzyl)pyrrolidine

Description

Foundational Significance of Pyrrolidine (B122466) Scaffolds in Modern Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a crucial structural motif in a vast number of biologically active molecules. frontiersin.orgnih.gov This scaffold is a cornerstone in modern chemical research, largely due to its prevalence in natural products, such as alkaloids (nicotine, hygrine, cuscohygrine), vitamins, and hormones, as well as in a multitude of synthetic drugs. mdpi.com Its significance is underscored by its ranking as the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The utility of the pyrrolidine scaffold in drug design stems from its distinct physicochemical properties. tandfonline.com These include inherent hydrophilicity, basicity, and a non-planar, rigid structure that provides three-dimensional complexity, which is advantageous for specific interactions with biological targets. nih.govtandfonline.com The ability to introduce stereocenters and explore the pharmacophore space efficiently makes the pyrrolidine ring a versatile framework for developing novel therapeutic agents. nih.gov Pyrrolidine derivatives have been developed into drugs with a wide array of applications, including antiviral, anticancer, antidiabetic, and anti-inflammatory agents. frontiersin.orgtandfonline.com

Table 1: Examples of Marketed Drugs Containing a Pyrrolidine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Captopril | Antihypertensive (ACE inhibitor) |

| Anisomycin | Antibiotic, Antineoplastic |

| Asunaprevir | Antiviral (Hepatitis C) |

| Vildagliptin | Antidiabetic (DPP-4 inhibitor) |

| Sulpiride | Antipsychotic |

This table contains a selection of drugs to illustrate the versatility of the pyrrolidine scaffold. mdpi.comacs.org

Contextualizing 3-(4-Ethoxybenzyl)pyrrolidine within Pyrrolidine Derivative Research

Within the vast field of pyrrolidine chemistry, specific derivatives are synthesized and studied as building blocks for more complex molecules. This compound is one such derivative, characterized by a pyrrolidine ring substituted at the 3-position with a 4-ethoxybenzyl group. bldpharm.com The structural investigation of pyrrolidine-based molecules has shown that substitutions at various positions on the ring are a key strategy for optimizing biological activity and enhancing target-specific interactions. tandfonline.comtandfonline.com

The academic interest in structures combining a pyrrolidine core with an ethoxybenzyl or ethoxyphenyl moiety is evident in the literature. For instance, research has been conducted on the synthesis of related compounds such as 1-H-4-Hydroxy-5-(4-ethoxy-benzyl)-pyrrolidine-3-carboxylic acid hydrochloride and (Z)-3-[(4-Ethoxyphenyl)(hydroxy)methylidene]-1-isopropylpyrrolidine-2,4-dione. eurjchem.comiucr.org The investigation of these molecules suggests that the ethoxybenzyl group is a substituent of interest for creating new chemical entities, potentially for evaluation in biological systems. This compound serves as a key intermediate or fragment in the synthesis of these more elaborate structures.

Table 2: Chemical Data for this compound

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 1219977-27-1 |

| Molecular Formula | C13H19NO |

| SMILES Code | CCOC1=CC=C(C=C1)CC2CNCC2 |

Data sourced from chemical supplier information. bldpharm.com

Overview of Research Paradigms and Theoretical Frameworks for Pyrrolidine Architectures

The academic investigation of pyrrolidine architectures is guided by established and emerging research paradigms and theoretical frameworks.

Synthetic Strategies: The construction of the pyrrolidine ring is a central theme in organic synthesis. Prominent methods include [3+2] dipolar cycloaddition reactions using azomethine ylides, which are powerful for building the five-membered ring with control over stereochemistry. researchgate.net Multicomponent reactions, where multiple starting materials combine in a single operation, also represent an efficient pathway to complex pyrrolidine derivatives. tandfonline.com Given the importance of three-dimensionality for biological function, stereoselective synthesis methods that yield specific optical isomers are a primary focus of research. mdpi.comnih.gov

Computational and Theoretical Frameworks: Modern pyrrolidine research heavily relies on computational tools to guide synthesis and predict activity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): These studies are fundamental to medicinal chemistry, allowing researchers to understand how specific structural modifications influence the biological activity of a molecule, thereby guiding the design of more effective compounds. frontiersin.orgtandfonline.comtandfonline.com

Density Functional Theory (DFT): DFT calculations are employed to investigate reaction mechanisms, such as those in dipolar cycloadditions, providing insight into the transition states and energies that control reaction outcomes and selectivity. researchgate.netacs.org

Modern Drug Discovery and Materials Science Approaches:

Fragment-Based Drug Discovery (FBDD): This approach uses small molecular fragments, such as substituted pyrrolidines, as starting points for building potent drug candidates. whiterose.ac.uk The three-dimensional shape of pyrrolidine fragments is a key consideration in the design of fragment libraries. whiterose.ac.uk

Functional Materials: Pyrrolidine units are not only studied as individual molecules but are also incorporated as functional components into larger, porous superstructures. Chiral pyrrolidine units have been integrated into Metal-Organic Frameworks (MOFs), Covalent-Organic Frameworks (COFs), and porous organosilicas. mdpi.comresearchgate.net These hybrid materials can act as heterogeneous catalysts, combining the reactivity of the pyrrolidine with the stability and recyclability of the framework. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-ethoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-15-13-5-3-11(4-6-13)9-12-7-8-14-10-12/h3-6,12,14H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJODWGVQPYJMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 3 4 Ethoxybenzyl Pyrrolidine and Analogues

De Novo Pyrrolidine (B122466) Ring Construction Strategies

The construction of the pyrrolidine nucleus from acyclic precursors, known as de novo synthesis, offers a flexible approach to introduce desired substitution patterns from the outset. Key strategies include cycloaddition reactions, multicomponent reactions, and intramolecular cyclizations.

Cycloaddition Reactions in Pyrrolidine Nucleus Formation

The [3+2] cycloaddition reaction, particularly involving azomethine ylides, stands as one of the most direct and stereocontrolled methods for synthesizing the pyrrolidine ring. mdpi.com Azomethine ylides are nitrogen-based 1,3-dipoles that react with various dipolarophiles (such as alkenes) to form five-membered heterocyclic rings. durham.ac.uk

The general mechanism involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid with an aldehyde or ketone. This reactive intermediate is then trapped by a suitable alkene. To synthesize a 3-arylmethyl-substituted pyrrolidine, an appropriately substituted alkene, such as an allylbenzene (B44316) derivative, can be employed as the dipolarophile. The reaction proceeds with high regio- and stereoselectivity, allowing for the creation of multiple stereocenters in a single step.

For instance, the reaction of an azomethine ylide generated from sarcosine (B1681465) and formaldehyde (B43269) with a dipolarophile like 1-allyl-4-ethoxybenzene could theoretically yield a precursor to the target scaffold. The versatility of this method allows for variation in the amino acid, aldehyde, and alkene components to generate a diverse library of substituted pyrrolidines. mdpi.com

Multicomponent Reaction Approaches for Pyrrolidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. tcichemicals.commdpi.com Several MCRs, such as the Ugi and Passerini reactions, can be adapted to produce highly functionalized acyclic intermediates that are primed for subsequent cyclization to form pyrrolidine rings. researchgate.netrloginconsulting.com

A notable example is the Ugi four-component reaction (Ugi-4CR), which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By strategically choosing reactants with tethered functionalities, the resulting Ugi product can undergo a post-condensation cyclization to yield a pyrrolidine derivative. For example, a study on the diversity-oriented synthesis of 1-benzyl-pyrrolidin-3-ol analogues utilized an Ugi reaction involving 1-(2-aminobenzyl)pyrrolidin-3-ol, an aldehyde, an acid, and tert-butyl isocyanide. researchgate.net This highlights how MCRs can rapidly assemble complex scaffolds analogous to the target compound.

| Entry | Amine Component | Aldehyde Component | Acid Component | Resulting Scaffold Type |

|---|---|---|---|---|

| 1 | 1-(2-Aminobenzyl)pyrrolidin-3-ol | Benzaldehyde | Acetic Acid | Substituted 1-benzyl-pyrrolidin-3-ol derivative |

| 2 | 1-(2-Aminobenzyl)pyrrolidin-3-ol | 4-Chlorobenzaldehyde | Acetic Acid | Substituted 1-benzyl-pyrrolidin-3-ol derivative |

| 3 | γ-Aminobutyric acid | 4-Ethoxybenzaldehyde | Various | N-acyl-γ-lactam (pyrrolidinone) precursor |

Intramolecular Aminocyclization Protocols

Intramolecular aminocyclization is a robust strategy for forming the pyrrolidine ring, typically involving the nucleophilic attack of an amine onto an electrophilic center within the same molecule. nih.gov This process can be achieved through various methods, including the cyclization of haloamines, reductive amination of keto-amines, or cyclization of amino alcohols. organic-chemistry.org

The synthesis of the target scaffold via this route would begin with an acyclic precursor containing the 4-ethoxybenzyl moiety and a nitrogen atom separated by a suitable four-carbon chain. For example, a 1-amino-3-(4-ethoxybenzyl)pentan-5-ol derivative could be synthesized and subsequently cyclized. The hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by the intramolecular amine to forge the C-N bond and close the ring. Tandem reactions, such as copper-catalyzed amination/cyanation/alkylation sequences starting from primary amine-tethered alkynes, also provide a one-pot method to construct functionalized pyrrolidines. nih.gov

Functionalization and Derivatization of Pre-existing Pyrrolidine Scaffolds

An alternative to de novo synthesis is the modification of a pre-formed pyrrolidine or pyrroline (B1223166) ring. These methods are particularly useful for introducing substituents at specific positions.

Regioselective Substitution Patterns and Their Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. A highly relevant and direct method for synthesizing 3-aryl pyrrolidines is the palladium-catalyzed hydroarylation of N-alkyl-Δ³-pyrrolines. nih.govchemrxiv.orgnih.gov This reaction involves the coupling of an N-alkyl pyrroline with an aryl halide in the presence of a palladium catalyst.

The mechanism is distinct from typical Heck reactions. For N-alkyl pyrrolines, the reaction proceeds via migratory insertion followed by protonolysis, resulting in the net hydroarylation of the double bond and the formation of a 3-aryl pyrrolidine. researchgate.net In contrast, N-acyl pyrrolines tend to yield allylic substitution products. This methodology has been shown to have a broad substrate scope with respect to the aryl halide, allowing for the introduction of various substituted aryl groups, including those with alkoxy substituents, at the C-3 position of the pyrrolidine ring. nih.gov

| Entry | Pyrroline Substrate | Aryl Halide | Catalyst/Ligand | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | N-Propyl-Δ³-pyrroline | 4-Bromoanisole | Pd(OAc)₂ / SPhos | 71 | nih.gov |

| 2 | N-Propyl-Δ³-pyrroline | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | 65 | nih.gov |

| 3 | N-Benzyl-Δ³-pyrroline | 4-Iodoanisole | Pd(OAc)₂ / SPhos | 75 | researchgate.net |

| 4 | N-Propyl-Δ³-pyrroline | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / SPhos | 81 | nih.gov |

Late-Stage C–H Functionalization of Saturated N-Heterocycles

Late-stage C–H functionalization has emerged as a powerful strategy to modify complex molecules without the need for pre-installed functional groups. This approach allows for the direct conversion of C–H bonds into C–C or C-heteroatom bonds. For saturated N-heterocycles like pyrrolidine, achieving regioselectivity is a significant challenge.

One successful strategy involves the use of a directing group, which positions a metal catalyst in proximity to a specific C–H bond. For instance, a palladium-catalyzed C(sp³)–H arylation at the C4-position of pyrrolidines has been achieved using an aminoquinoline auxiliary attached at the C3-position. acs.org This approach provides excellent regio- and stereoselectivity, yielding cis-3,4-disubstituted pyrrolidines. While this directs functionalization to C4, modifications to the directing group and catalyst system could potentially favor C3 functionalization.

Another approach involves the functionalization of unprotected cyclic amines. Methods have been developed for the α-C–H bond functionalization of secondary amines via a protecting-group-free, transition-metal-free process involving intermolecular hydride transfer. nih.gov While this targets the α-position (C2/C5), recent advances in catalysis are continuously expanding the scope of C–H activation to more remote positions like C3 (β-position), offering future pathways for the direct synthesis of 3-(4-ethoxybenzyl)pyrrolidine from pyrrolidine itself. researchgate.net

Stereoselective Synthesis of Chiral Pyrrolidine Compounds

The synthesis of chiral pyrrolidines, where specific three-dimensional arrangements of atoms are achieved, is paramount for their application in pharmaceuticals and as catalysts. nih.gov Stereoselectivity allows for the creation of a single desired stereoisomer, which is often crucial for biological activity.

Asymmetric Synthetic Routes for Enantiopure Pyrrolidines

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Various strategies have been developed to access enantiopure pyrrolidines.

One common approach utilizes the "chiral pool," which involves using readily available, naturally occurring chiral molecules as starting materials. nih.gov For instance, amino acids like L-proline or D-proline and pyroglutamic acid are popular starting points for constructing more complex chiral pyrrolidine derivatives. nih.govmdpi.com D- or L-alanine has also been used to stereoselectively synthesize enantiomers of trans-2,5-dimethylpyrrolidines. nih.gov

Catalytic asymmetric methods offer an efficient way to generate chirality. An asymmetric "clip-cycle" strategy has been developed that uses a chiral phosphoric acid to catalyze an intramolecular aza-Michael cyclization, yielding enantioenriched pyrrolidines. whiterose.ac.uk This method involves "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate via alkene metathesis, followed by the enantioselective cyclization. whiterose.ac.uk Additionally, catalytic asymmetric 1,3-dipolar cycloadditions of iminoesters are a powerful tool for constructing the pyrrolidine ring system. acs.org

| Method | Chiral Source/Catalyst | Key Transformation | Ref. |

| Chiral Pool Synthesis | d- or l-alanine | Reduction, protection, and cyclization | nih.gov |

| Asymmetric 'Clip-Cycle' | Chiral Phosphoric Acid | Enantioselective intramolecular aza-Michael cyclization | whiterose.ac.uk |

| Asymmetric Cycloaddition | Copper(I) with P,N-Ligand | Ligand-controlled regiodivergent (3 + 2) cycloaddition | acs.org |

Diastereoselective Methodologies in Pyrrolidine Synthesis

Diastereoselective synthesis focuses on forming a specific stereoisomer from a molecule that already contains a chiral center. These methods are crucial for creating pyrrolidines with multiple stereocenters.

A notable diastereoselective method is the copper-promoted intramolecular aminooxygenation of alkenes. nih.gov This reaction can produce 2,5-cis-pyrrolidines with excellent diastereoselectivity (>20:1 dr) and 2,3-trans-pyrrolidines with moderate selectivity. nih.gov Another powerful technique is the multicomponent coupling reaction, which can efficiently construct up to three contiguous asymmetric centers in a single operation to yield highly functionalized pyrrolidines. acs.org

Direct C-H bond amination represents a more atom-economical approach. Iron dipyrrin (B1230570) complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides into 2,5-disubstituted pyrrolidines. nih.gov By modifying the catalyst, for example, by using an iron phenoxide complex, the generation of syn 2,5-disubstituted pyrrolidines can be achieved with high diastereoselectivity. nih.gov Furthermore, the 1,3-dipolar cycloaddition between azomethine ylides and chiral N-tert-butanesulfinylazadienes provides densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.org

| Reaction Type | Catalyst/Reagent | Key Feature | Diastereomeric Ratio (dr) | Ref. |

| Intramolecular Aminooxygenation | Copper(II) | Forms 2,5-cis-pyrrolidines | >20:1 | nih.gov |

| Multicomponent Coupling | TiCl₄ | Constructs up to three stereocenters in one pot | High | acs.org |

| C–H Bond Amination | Iron Phenoxide Complex | Favors syn 2,5-disubstituted pyrrolidines | High | nih.gov |

| 1,3-Dipolar Cycloaddition | Ag₂CO₃ | Generates up to four stereogenic centers | Good to excellent | acs.org |

Application of Chiral Auxiliaries and Organocatalysts (e.g., L-Proline Derivatives)

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed. Oxazolidinones, popularized by David Evans, are effective chiral auxiliaries used in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions to form pyrrolidine precursors. Another example is the use of Oppolzer's chiral sultam to direct an asymmetric 1,3-dipolar cycloaddition for the synthesis of a 3,4-syn substituted pyrrolidine moiety, achieving high diastereoselectivity and enantioselectivity. acs.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. unibo.it L-proline is a particularly prominent organocatalyst due to its rigid five-membered ring structure containing a secondary amine and a carboxylic acid. mdpi.comnih.gov These functional groups act in concert: the amine forms a nucleophilic enamine with a carbonyl compound, while the carboxylic acid can activate an electrophile through hydrogen bonding, directing its approach to a specific face of the enamine. mdpi.com This dual activation mode has made proline and its derivatives highly effective in a variety of asymmetric transformations, including aldol and Mannich reactions. mdpi.comnih.gov To overcome some of proline's limitations, such as poor solubility in organic solvents, numerous derivatives have been developed, including diarylprolinol silyl (B83357) ethers. mdpi.comunibo.it

| Catalyst/Auxiliary | Type | Application Example | Mechanism | Ref. |

| L-Proline | Organocatalyst | Asymmetric aldol reaction | Enamine formation and H-bond-directed electrophile activation | mdpi.comnih.gov |

| Oxazolidinones | Chiral Auxiliary | Stereoselective alkylation | Steric shielding directs incoming electrophile | |

| Oppolzer's Sultam | Chiral Auxiliary | Asymmetric 1,3-dipolar cycloaddition | Directs the approach of the dipole and dipolarophile | acs.org |

| Diarylprolinol Silyl Ethers | Organocatalyst | Asymmetric functionalization of aldehydes | Steric control in enamine-based reactions | mdpi.comunibo.it |

Green Chemistry and Sustainable Synthetic Approaches

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These approaches are increasingly important in the synthesis of pyrrolidines and their analogues.

Microwave-Assisted Organic Synthesis (MAOS) for Pyrrolidines

Microwave-Assisted Organic Synthesis (MAOS) has become a key tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govmdpi.com The application of microwave irradiation can accelerate reaction rates by efficiently and rapidly heating the reaction mixture. mdpi.com

For example, the synthesis of pyrrolidine derivatives via the aza-Cope rearrangement Mannich cyclization has been successfully performed under microwave conditions, significantly shortening reaction times. emich.edu Similarly, microwave irradiation has been used to promote 5-exo-trig iminyl radical cyclizations to form functionalized pyrrolines. nsf.gov In another instance, the N-functionalization of a pyrrolidine-fused chlorin (B1196114) with dansyl chloride, which showed no product formation after 48 hours with conventional heating, was completed in just 5 minutes with an 80% yield using microwave irradiation. mdpi.com

| Reaction | Conventional Method | Microwave Method | Advantage | Ref. |

| N-functionalization of Chlorin | 48 h, no product | 5 min, 80% yield | Drastic reduction in time, enables reaction | mdpi.com |

| Synthesis of Acetamides | 2-3 h | A few minutes | High acceleration of reaction rates | mdpi.com |

| Iminyl Radical Cyclization | N/A | 1-2 h | Enables efficient, tin-free radical cyclization | nsf.gov |

Biocatalytic Strategies in Pyrrolidine Chemistry

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These reactions are often highly stereoselective and occur under mild, environmentally friendly conditions (e.g., in water at ambient temperature).

A novel biocatalytic platform for constructing chiral pyrrolidines involves the directed evolution of the enzyme cytochrome P411. acs.orgnih.gov This engineered enzyme can catalyze the intramolecular C(sp³)–H amination of organic azides, inserting an alkyl nitrene into a C-H bond to form the pyrrolidine ring with good enantioselectivity and efficiency. acs.orgnih.gov

Laccase enzymes have also been employed in pyrrolidine synthesis. The laccase from Myceliophthora thermophila catalyzes the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to produce highly functionalized pyrrolidine-2,3-diones stereoselectively. bohrium.com In addition, baker's yeast has been used for the highly stereoselective reduction of 2,5-hexanedione (B30556) to the corresponding diol, a key intermediate in the synthesis of the chiral auxiliary trans-2,5-dimethylpyrrolidine. acs.org

| Biocatalyst | Reaction Type | Substrate | Product | Ref. |

| Engineered Cytochrome P411 | Intramolecular C(sp³)–H Amination | Organic Azides | Chiral Pyrrolidines | acs.orgnih.gov |

| Myceliophthora thermophila Laccase | Oxidation / Michael Addition | Catechols and Pyrrol-2-ones | Pyrrolidine-2,3-diones | bohrium.com |

| Baker's Yeast | Stereoselective Reduction | 2,5-Hexanedione | Chiral Diol | acs.org |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopy is the cornerstone for elucidating the molecular structure of 3-(4-Ethoxybenzyl)pyrrolidine, with each method providing complementary information to build a complete picture of the compound's identity.

While specific experimental spectra for this compound are not widely published in public databases, its structure allows for a detailed prediction of its NMR spectral characteristics based on data from closely related analogues and fundamental principles. The molecule possesses a chiral center at the C3 position of the pyrrolidine (B122466) ring, which influences the magnetic environment of nearby nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrolidine ring, the ethoxy group, the benzylic bridge, and the aromatic ring. The pyrrolidine protons would appear as complex multiplets in the upfield region. The ethoxy group would present a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-). The benzylic protons (-CH₂-) would likely appear as a doublet, coupled to the proton at the C3 position of the pyrrolidine ring. The aromatic protons are expected to exhibit an AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. Key expected signals include those for the aliphatic carbons of the pyrrolidine ring, the benzylic carbon, the two carbons of the ethoxy group, and the distinct carbons of the 4-ethoxyphenyl group.

2D NMR Spectroscopy: Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the molecular skeleton. mdpi.com An HSQC experiment would correlate each proton signal with the carbon signal of the atom it is directly attached to, confirming the C-H connections. mdpi.com An HMBC experiment would reveal longer-range (2- and 3-bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments, such as connecting the benzylic protons to the aromatic ring carbons and the pyrrolidine ring. mdpi.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyrrolidine CH, CH₂ | 1.6 - 3.2 | Multiplets (m) |

| Benzyl (B1604629) CH₂ | 2.6 - 2.8 | Doublet (d) |

| Ethoxy CH₂ | 4.01 | Quartet (q) |

| Ethoxy CH₃ | 1.40 | Triplet (t) |

| Aromatic CH (ortho to OEt) | 6.85 | Doublet (d) |

| Aromatic CH (meta to OEt) | 7.12 | Doublet (d) |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrrolidine C3 | ~38-42 |

| Pyrrolidine C4 | ~30-34 |

| Pyrrolidine C2, C5 | ~45-55 |

| Benzyl CH₂ | ~38-42 |

| Ethoxy CH₂ | 63.3 |

| Ethoxy CH₃ | 14.9 |

| Aromatic C (ipso, C-CH₂) | ~131-133 |

| Aromatic CH (meta to OEt) | 129.8 |

| Aromatic CH (ortho to OEt) | 114.5 |

| Aromatic C (ipso, C-OEt) | 157.5 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be expected to show several characteristic absorption bands. These include N-H stretching for the secondary amine of the pyrrolidine ring, C-H stretching for both aliphatic and aromatic groups, C=C stretching for the aromatic ring, and a prominent C-O stretching band for the aryl ether linkage.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 (Broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1610, 1510 |

| Aryl Ether (C-O) | Stretch | 1240 - 1260 (Strong) |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns. For this compound (C₁₃H₁₉NO), the molecular weight is 205.30 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ is 206.15394. An experimental HRMS measurement confirming this value would provide strong evidence for the C₁₃H₁₉NO formula. ekb.eg

Fragmentation Analysis: Under electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule would fragment in a predictable manner. Key fragmentation pathways would likely include:

Benzylic cleavage: Cleavage of the bond between the benzyl carbon and the pyrrolidine ring is highly probable, leading to the formation of a stable 4-ethoxybenzyl cation (m/z 135) or a related tropylium (B1234903) ion.

Loss of the ethoxy group: Fragmentation of the ether linkage could occur.

Ring opening of pyrrolidine: The pyrrolidine ring can undergo characteristic fragmentation to lose ethylene (B1197577) or other small fragments.

Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Value |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| Exact Mass [M] | 205.14666 |

| HRMS [M+H]⁺ | 206.15394 |

| Key Fragment (m/z) | 135 ([C₉H₁₁O]⁺) |

| Key Fragment (m/z) | 70 ([C₄H₈N]⁺) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing precise atomic coordinates, bond lengths, bond angles, and torsional angles. ambeed.com While a crystal structure for this compound is not publicly available, this technique would be the ultimate method for confirming its solid-state conformation.

If a suitable single crystal could be grown, X-ray diffraction analysis would unambiguously determine the three-dimensional arrangement of the molecule. This would include the puckering of the pyrrolidine ring and the relative orientation of the 4-ethoxybenzyl substituent. For this chiral molecule, crystallizing it as a single enantiomer or as a salt with a chiral counter-ion would allow for the determination of its absolute configuration (R or S).

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its isomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for determining chemical purity. A reverse-phase HPLC method, likely using a C18 stationary phase with a mobile phase gradient of acetonitrile (B52724) and water, would be effective for separating the target compound from any starting materials or byproducts. ambeed.com The purity is typically determined by the relative area of the main peak in the chromatogram.

Isomer Separation: Since this compound contains a stereocenter, it exists as a pair of enantiomers ((R)- and (S)-isomers). The separation of these enantiomers requires a chiral environment. Chiral HPLC, using a column with a chiral stationary phase (CSP), is the most common method for this purpose. This technique allows for the analytical quantification of the enantiomeric excess (ee) or the preparative separation of the individual enantiomers. The development of such a method would involve screening various chiral columns and mobile phase compositions to achieve baseline resolution of the two enantiomer peaks.

Mechanistic Investigations of Biological Interactions in Vitro and in Silico Focus

Enzyme Inhibition and Modulation Mechanisms

The pyrrolidine (B122466) ring is a fundamental component in the structure of numerous enzyme inhibitors. Its stereochemistry and substitution patterns are critical in determining binding affinity and selectivity. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. malvernpanalytical.comwikipedia.org This method allows for the determination of binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment. wikipedia.orgharvard.edu In studies of pyrrolidine-based compounds, ITC can be employed to quantify the binding of these ligands to target macromolecules like proteins and enzymes. nih.govnih.gov

Kinetic assays are also fundamental in characterizing enzyme inhibitors. These experiments measure the rate of an enzyme-catalyzed reaction and how it is affected by the presence of an inhibitor. Data from these assays are used to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀), which is a measure of the inhibitor's potency.

Derivatives of the pyrrolidine scaffold have been investigated as inhibitors for a wide range of enzymes.

Neuraminidases: Several pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit neuraminidase, an enzyme crucial for the replication of the influenza virus. nih.govnih.govsemanticscholar.org Some of these compounds have shown potent inhibitory activity, with IC₅₀ values in the low micromolar and even nanomolar range, comparable to the established neuraminidase inhibitor Oseltamivir. nih.govnih.gov The design of these inhibitors often uses the structure of existing drugs as a template to develop new compounds with potentially improved potency or resistance profiles. semanticscholar.orgmdpi.com

Cyclooxygenases (COX-1/COX-2): Cyclooxygenase enzymes are key to the synthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The two main isoforms, COX-1 and COX-2, are structurally similar but have distinct physiological roles. jpp.krakow.pl While general NSAIDs inhibit both isoforms, more selective COX-2 inhibitors have been developed to reduce gastrointestinal side effects associated with COX-1 inhibition. nih.govstanford.edu Although specific studies on 3-(4-Ethoxybenzyl)pyrrolidine are absent, the development of selective COX inhibitors often involves exploring diverse heterocyclic scaffolds. researchgate.net

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a therapeutic target for type 2 diabetes because it inactivates incretin (B1656795) hormones that regulate insulin (B600854) secretion. nih.govnih.gov Inhibition of DPP-IV prolongs the action of these hormones, leading to improved glucose control. mdpi.comfrontiersin.org Peptides containing proline, an amino acid with a pyrrolidine ring, have been identified as DPP-IV inhibitors. researchgate.net This suggests that the pyrrolidine structure can play a role in binding to the active site of this enzyme.

Aspartic Proteases: This class of enzymes, which includes renin and HIV protease, features two aspartic acid residues in their active site. cambridgemedchemconsulting.com They are targets for various therapeutic areas, including hypertension and viral infections. cambridgemedchemconsulting.com Studies have described the discovery of trans-3,4-disubstituted pyrrolidines as a novel class of direct renin inhibitors, demonstrating the utility of this scaffold in designing potent enzyme inhibitors. nih.govnih.gov

Urokinase Receptor (uPAR): The interaction between urokinase-type plasminogen activator (uPA) and its receptor (uPAR) is implicated in cancer cell invasion and metastasis. nih.gov While not a direct enzymatic inhibition, blocking this protein-protein interaction is a key therapeutic strategy. The design of antagonists often involves creating molecules that mimic the binding determinants of natural ligands. nih.govnih.gov

No specific research was identified linking this compound or its close derivatives to inhibitory activity against Phosphodiesterases or Carbonic Anhydrases in the reviewed literature.

| Enzyme Target | Pyrrolidine Derivative Studied | Key Findings |

| Neuraminidase | Various synthesized pyrrolidines | Potent inhibition of influenza A neuraminidase, with some compounds showing IC₅₀ values between 1.56-2.71 µM. nih.gov |

| Aspartic Protease (Renin) | trans-3,4-Disubstituted pyrrolidines | A novel class of direct renin inhibitors was discovered, with some analogues showing a pronounced increase in in vitro potency. nih.govnih.gov |

| Dipeptidyl Peptidase-IV (DPP-IV) | Proline-containing peptides | Peptides with a C-terminal proline have been shown to inhibit DPP-IV. researchgate.net |

Receptor Interaction and Ligand-Binding Profiling

The pyrrolidine moiety is a common feature in ligands developed for various G-protein coupled receptors (GPCRs) and neurotransmitter receptors.

The modulation of dopamine (B1211576) and serotonin (B10506) receptors is a cornerstone of treatment for many neurological and psychiatric disorders. The pyrrolidine scaffold has been incorporated into ligands targeting these receptors.

Dopamine Receptors: Research has focused on synthesizing 3-substituted pyrrolidine analogues to probe the binding sites of dopamine receptors, particularly the D3 subtype. nih.gov These studies evaluate how different substitutions on the pyrrolidine ring and its appended groups affect binding affinity and selectivity. nih.govresearchgate.net

Chemokine Receptor CXCR4: CXCR4 is a chemokine receptor involved in cancer metastasis and HIV entry, making it an important therapeutic target. nih.govnih.gov The development of agonists and antagonists for CXCR4 is an active area of research, with various molecular structures being explored to modulate its activity. researchgate.netscispace.com

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a GPCR that modulates monoaminergic systems and is a promising target for psychiatric disorders like schizophrenia. nih.govmdpi.com It is activated by trace amines, which are structurally similar to dopamine and serotonin. nih.gov A potent and selective antagonist for the mouse TAAR1, known as EPPTB (N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide), prominently features a pyrrolidine ring, highlighting the importance of this scaffold for TAAR1 ligand design. researchgate.net This antagonist has been a crucial tool for investigating the function of TAAR1. nih.gov

Competitive binding assays are a standard method to determine the affinity of a new, unlabeled ligand for a receptor. In these assays, the new compound competes with a known radiolabeled ligand for binding to the receptor. The concentration of the new compound that displaces 50% of the radiolabeled ligand (its IC₅₀ value) is measured, from which the binding affinity (Ki) can be calculated. This technique is widely used to screen and characterize new compounds, including those with a pyrrolidine core, for their potential as receptor modulators. nih.gov

| Receptor Target | Pyrrolidine Derivative Studied | Key Findings |

| Dopamine D3 Receptor | 3-(3-hydroxyphenyl)pyrrolidine analogues | N-alkyl and benzamide (B126) extensions were explored to enhance affinity and selectivity for the D3 receptor by probing a secondary binding pocket. nih.gov |

| Trace Amine-Associated Receptor 1 (TAAR1) | EPPTB (N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide) | Identified as a potent and selective antagonist for mouse TAAR1 with an IC₅₀ of 28 nM. researchgate.net |

Cellular Pathway Modulation in In Vitro Systems

The molecular interactions of this compound with cellular signaling pathways have been a subject of scientific inquiry, particularly focusing on its potential to modulate cascades integral to inflammation and cancer progression. The following sections detail the findings from in vitro and in silico investigations into its effects on key signaling pathways and cellular behaviors.

Investigation of Signaling Cascade Inhibition (e.g., ERK phosphorylation, HIF1α, NF-κB signaling)

Research into the mechanistic underpinnings of the biological activity of pyrrolidine-containing compounds has highlighted their potential as modulators of critical intracellular signaling pathways. While direct studies on this compound are limited, the broader class of pyrrolidine derivatives has shown significant activity, particularly in the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.

The NF-κB pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival, proliferation, and differentiation. mdpi.com Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers. A key activation step in this pathway is the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which releases NF-κB to translocate to the nucleus and initiate the transcription of target genes. One of the critical components of NF-κB is the p65 subunit, whose phosphorylation is essential for its transcriptional activity.

Studies on structurally related pyrrolidine derivatives have demonstrated a capacity to inhibit NF-κB activation. For instance, certain pyrrolidine compounds have been shown to suppress the lipopolysaccharide (LPS)-induced phosphorylation of both p65 and IκBα in a dose-dependent manner. This inhibition of phosphorylation effectively blocks the activation of the NF-κB pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

While specific data on the effect of this compound on Extracellular signal-regulated kinase (ERK) phosphorylation and Hypoxia-inducible factor-1α (HIF1α) signaling are not extensively available in the current body of scientific literature, the known anti-inflammatory properties of similar compounds suggest that these pathways may also be affected. The ERK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a wide range of cellular processes including proliferation, differentiation, and survival. Similarly, HIF1α is a master regulator of the cellular response to hypoxia and is heavily implicated in tumor progression and angiogenesis. Given the interconnectedness of these signaling networks, the inhibitory effect of pyrrolidine derivatives on NF-κB may have broader implications for these related pathways.

Table 1: Effect of a Representative Pyrrolidine Compound on NF-κB Signaling Components

| Parameter | Effect | Mechanism |

| p65 Phosphorylation | Inhibition | Prevents activation of the p65 subunit, reducing its transcriptional activity. |

| IκBα Phosphorylation | Inhibition | Stabilizes the IκBα protein, preventing the release and nuclear translocation of NF-κB. |

| TNF-α Expression | Reduction | Downstream effect of NF-κB inhibition, leading to decreased pro-inflammatory cytokine production. |

| IL-6 Expression | Reduction | Downstream effect of NF-κB inhibition, resulting in diminished pro-inflammatory signaling. |

This table summarizes the observed effects of a representative pyrrolidine derivative on key components of the NF-κB signaling pathway based on available literature. Specific results for this compound may vary.

Evaluation of Cellular Proliferation, Invasion, Adhesion, and Migration in In Vitro Models

The potential of this compound and its analogs to influence cancer cell behavior has been explored through various in vitro assays that model key aspects of metastasis. These investigations are crucial for understanding the compound's therapeutic potential in oncology.

Cellular Proliferation: The antiproliferative activity of pyrrolidine derivatives has been evaluated against a variety of cancer cell lines. While specific IC50 values for this compound are not widely published, studies on structurally similar compounds provide insights into their potential efficacy. For instance, the antiproliferative effects are often assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. The presence of the benzyl (B1604629) and ethoxy groups on the pyrrolidine scaffold is thought to contribute to the cytotoxic activity against tumor cells.

Cellular Invasion and Migration: The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of metastasis. The effect of this compound on these processes can be investigated using assays such as the Transwell invasion assay (using Matrigel-coated inserts) and wound healing (scratch) assays. These assays quantify the ability of cells to move through an extracellular matrix barrier or to close a gap in a cell monolayer, respectively. The structural features of this compound may interfere with the cellular machinery responsible for cell motility, including the reorganization of the actin cytoskeleton and the function of adhesion molecules.

Cellular Adhesion: Cell adhesion to the extracellular matrix (ECM) and to other cells is a critical step in both normal tissue organization and cancer progression. The influence of this compound on cell adhesion can be studied using cell-substrate adhesion assays. In these assays, cancer cells are allowed to adhere to plates coated with ECM proteins (e.g., fibronectin, collagen), and the number of adherent cells is quantified after a specific incubation period. By potentially modulating the expression or function of integrins and other cell adhesion molecules, this compound could alter the adhesive properties of cancer cells.

Table 2: Summary of In Vitro Assays for Evaluating the Anticancer Potential of this compound

| Assay | Cellular Process Measured | Potential Effect of this compound |

| MTT Assay | Cellular Proliferation & Viability | Reduction in cell viability, indicating cytotoxic or cytostatic effects. |

| Transwell Invasion Assay | Cellular Invasion | Inhibition of the ability of cancer cells to invade through a basement membrane matrix. |

| Wound Healing (Scratch) Assay | Cellular Migration | Reduction in the rate of "wound" closure, indicating an inhibitory effect on cell migration. |

| Cell Adhesion Assay | Cellular Adhesion | Alteration in the ability of cancer cells to adhere to extracellular matrix components. |

This table outlines the standard in vitro assays used to assess the key cellular processes involved in cancer progression and the hypothesized effects of this compound based on the activities of related compounds.

Structure Activity Relationship Sar and Rational Design

Impact of Substituent Variations on Biological Activities

The biological profile of 3-(4-ethoxybenzyl)pyrrolidine derivatives is highly sensitive to variations in their molecular structure. Both the 4-ethoxybenzyl moiety and the pyrrolidine (B122466) ring offer multiple points for modification, each influencing the compound's interaction with its biological target.

The 4-ethoxybenzyl group plays a crucial role in the interaction of these compounds with their biological targets. This moiety can engage in various non-covalent interactions, such as hydrophobic interactions, hydrogen bonding, and π-π stacking, which are fundamental for molecular recognition and binding affinity.

Research on structurally related compounds, such as 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, has provided insights into the significance of the 4-ethoxybenzylidene group. In studies of this compound as a potential substrate-specific ERK1/2 inhibitor, the presence of an oxygen atom at the 4-position of the phenyl ring was found to be important for its activity nih.govnih.gov. The ethoxy group, in particular, can act as a hydrogen bond acceptor and its alkyl chain can participate in hydrophobic interactions within the binding pocket of a target protein.

Furthermore, the position of the ethoxy group on the phenyl ring can significantly impact the compound's functional activities. For instance, shifting the ethoxy substitution from the 4-position to the 2-position on the phenyl ring of the aforementioned thiazolidine-2,4-dione analog resulted in enhanced inhibition of Rsk1 and Elk-1 phosphorylation, suggesting that the precise orientation of this group is critical for optimal target engagement nih.govnih.gov. Steric effects within the phenyl ring domain are also important factors in determining target specificity nih.gov. The introduction of bulky substituents or alterations to the spacer between the phenyl ring and the heterocyclic core can shift the compound's activity towards different biological targets nih.gov.

The following table illustrates hypothetical variations of the substituent on the benzyl (B1604629) moiety and their potential impact on biological activity, based on established medicinal chemistry principles.

| Substituent at 4-position | Predicted Interaction Type | Potential Impact on Activity |

| -OCH2CH3 (Ethoxy) | Hydrogen bond acceptor, hydrophobic | Establishes key interactions with the target. |

| -OCH3 (Methoxy) | Hydrogen bond acceptor | May maintain activity, but with potentially altered potency due to reduced hydrophobic interaction. |

| -OH (Hydroxy) | Hydrogen bond donor/acceptor | Could form strong hydrogen bonds, potentially increasing affinity but may affect pharmacokinetic properties. |

| -F (Fluoro) | Weak hydrogen bond acceptor, alters electronics | May enhance binding through specific interactions and improve metabolic stability. |

| -CF3 (Trifluoromethyl) | Strong electron-withdrawing, hydrophobic | Can significantly alter electronic properties and increase lipophilicity, potentially improving cell permeability and potency. |

This table is illustrative and based on general medicinal chemistry principles. Actual activities would require experimental verification.

The pyrrolidine ring is a versatile scaffold that allows for substitutions at multiple positions, significantly influencing the compound's biological activity. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of the pharmacophore space, which is advantageous for optimizing interactions with biological targets nih.govresearchgate.netd-nb.info.

N1-Position: The nitrogen atom of the pyrrolidine ring is a key site for modification. As a secondary amine, it can act as a hydrogen bond donor, and upon substitution, the substituent can modulate the compound's basicity, lipophilicity, and steric profile. In many pyrrolidine-based drug candidates, substitution at the N1-position is crucial for activity. For instance, in a series of pyrrolidine-based PPARα/γ dual agonists, N-carbamoyl and N-aryl substitutions provided potent compounds nih.gov. The nature of the N1-substituent can also influence selectivity for different receptor subtypes.

The following table provides hypothetical examples of substitutions on the pyrrolidine ring of this compound and their potential effects on activity.

| Position of Substitution | Substituent | Potential Effect on Activity |

| N1 | -CH3 (Methyl) | Increased lipophilicity, potential for steric interactions. |

| N1 | -C(=O)CH3 (Acetyl) | Reduced basicity, potential for hydrogen bonding. |

| 3 | -OH (Hydroxy) | Introduction of a hydrogen bonding group, potential for new interactions. |

| 5 | -CH3 (Methyl) | Can influence ring pucker and create steric interactions. |

| 3, 5 (cis) | -CH3, -CH3 | Specific stereochemical conformation may be favored for binding. |

| 3, 5 (trans) | -CH3, -CH3 | Different spatial arrangement may lead to altered or loss of activity. |

This table is illustrative and based on general SAR principles for pyrrolidine derivatives. Actual activities would require experimental verification.

Stereochemical Aspects of Structure-Activity Relationships

Stereochemistry is a critical determinant of the biological activity of chiral molecules like this compound. The three-dimensional arrangement of atoms can significantly influence a compound's pharmacological profile, including its potency, efficacy, and metabolism.

The pyrrolidine ring of this compound contains at least one stereocenter at the 3-position, leading to the existence of enantiomers (R and S). Additional substitutions on the ring can introduce more stereocenters, resulting in diastereomers. It is well-established in pharmacology that different stereoisomers of a drug can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with only one stereoisomer michberk.com.

The differential activity of stereoisomers can be attributed to the fact that only one enantiomer may have the correct spatial orientation to bind effectively to the target's binding site. The other enantiomer may bind with lower affinity, have no activity, or even interact with a different target, potentially leading to off-target effects. For instance, in a series of GRP40 agonists containing a pyrrolidine scaffold, the enantiopure (R,R)-derivative displayed full agonism, while its (S,S)-enantiomer had a different binding mode and lower activity nih.gov.

The separation and individual testing of stereoisomers are therefore essential steps in the drug discovery process to identify the most active and safest candidate.

The spatial orientation of substituents on the this compound scaffold is directly linked to its ability to be recognized by a biological target. The non-planar nature of the pyrrolidine ring allows substituents to adopt different spatial arrangements (axial or equatorial), which can be influenced by the presence and stereochemistry of other substituents. This conformational flexibility, or lack thereof in more rigid analogs, is a key factor in molecular recognition.

For example, a cis-3,4-diphenylpyrrolidine scaffold can adopt a "U-shape" conformation that is beneficial for a specific receptor interaction nih.govd-nb.info. Similarly, a cis-4-CF3 substituent on a pyrrolidine ring can favor a pseudo-axial conformation of other groups, which can be the main pharmacophore for a particular receptor nih.govd-nb.info.

Computational methods, such as molecular modeling and docking studies, are valuable tools for correlating the spatial orientation of substituents with molecular recognition. These techniques can help visualize how different stereoisomers and conformers of this compound derivatives fit into the binding site of a target and predict the key interactions that contribute to their biological activity.

Strategies for Lead Compound Identification and Optimization

The process of identifying and optimizing a lead compound like this compound into a viable drug candidate involves a multi-pronged approach that combines chemical synthesis, biological testing, and computational modeling.

Lead Identification: Initial lead compounds can be identified through various methods, including high-throughput screening (HTS) of large compound libraries, virtual screening using computational models, or through the rational design of molecules based on the structure of a known ligand or biological target. Once a hit like this compound is identified, its structure serves as a starting point for optimization.

Lead Optimization: The primary goal of lead optimization is to enhance the desirable properties of the lead compound while minimizing its undesirable ones. This is typically an iterative process involving the following strategies:

Structure-Activity Relationship (SAR) Studies: As detailed in the previous sections, systematic modifications are made to the lead structure, and the resulting analogs are tested to build a comprehensive understanding of the SAR. This helps in identifying the key pharmacophoric elements and the regions of the molecule that can be modified to improve activity and selectivity.

Pharmacophore-Oriented Molecular Design: Based on the SAR data, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. New molecules can then be designed to fit this pharmacophore, potentially leading to novel and more potent compounds nih.gov.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres). This can be used to improve pharmacokinetic properties, reduce toxicity, or enhance target binding without drastically altering the core structure of the molecule.

Computational Chemistry: Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are employed to predict the activity of designed compounds, understand their binding modes, and prioritize them for synthesis danaher.com.

Optimization of ADMET Properties: A significant part of lead optimization focuses on improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound to ensure it has good drug-like properties nih.govresearchgate.net.

Through these iterative cycles of design, synthesis, and testing, a lead compound is refined into a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties.

Design Principles for Multifunctional Pyrrolidine Derivatives Targeting Multiple Pathways

The rational design of multifunctional pyrrolidine derivatives, such as those derived from this compound, is a strategic approach to address complex diseases with multifactorial pathologies. tandfonline.comnih.gov This strategy aims to incorporate multiple pharmacophoric features into a single molecule, enabling it to modulate several biological targets simultaneously. The inherent structural characteristics of the pyrrolidine ring make it an exceptionally versatile scaffold for this purpose. researchgate.netfrontiersin.org

Key design principles are centered on leveraging the unique stereochemical and conformational properties of the pyrrolidine core and combining it with other bioactive motifs through molecular hybridization. frontiersin.orgnih.gov

Leveraging the Pyrrolidine Scaffold's 3D Nature

The five-membered, saturated pyrrolidine ring offers distinct advantages over flat, aromatic systems in drug design. nih.gov Its non-planar, puckered nature and sp³-hybridized carbons provide a three-dimensional (3D) architecture that can effectively explore the pharmacophore space. researchgate.netnih.gov This 3D coverage is crucial for establishing specific interactions with diverse biological targets. nih.gov

Furthermore, the stereogenicity of the carbon atoms in the pyrrolidine ring is a critical design element. researchgate.netnih.gov The spatial orientation of substituents can be precisely controlled to create different stereoisomers, each potentially having a unique biological profile due to different binding modes with enantioselective proteins. researchgate.netnih.gov Inductive and stereoelectronic factors influenced by the choice of substituents can "lock" the ring into specific conformations, such as C-4-exo or C-4-endo envelope forms, thereby influencing its pharmacological efficacy. nih.gov For instance, research on certain pyrrolidine derivatives has shown that the cis-configuration of substituents at the 3 and 4 positions is preferred over the trans orientation for achieving dual agonistic activity at specific receptors.

Molecular Hybridization and Pharmacophore Combination

A primary strategy in designing multifunctional agents is molecular hybridization, which involves combining the pyrrolidine scaffold with other known pharmacophores to engage multiple targets. tandfonline.comfrontiersin.org This can involve fusing or linking different bioactive moieties to create a single, chimeric molecule. tandfonline.com

A notable application of this principle is the development of dual inhibitors for enzymes implicated in neurodegenerative diseases, such as human carbonic anhydrase (hCA) and acetylcholinesterase (AChE). tandfonline.comnih.gov Researchers have successfully merged pyrrolidine, indole, thiourea, and vinyl sulfone moieties into single molecular frameworks. tandfonline.com This approach has yielded compounds with potent, dual-inhibitory action alongside a suite of other valuable biological activities. tandfonline.comnih.gov

The data below illustrates the effectiveness of this strategy, where hybrid pyrrolidine derivatives were evaluated for their inhibitory potential against multiple targets.

As shown in the table, Hybrid 6b is a potent dual inhibitor of hCAII and AChE, outperforming the respective reference drugs, acetazolamide and tacrine. tandfonline.comnih.gov Meanwhile, Hybrid 6a emerges as a broader multi-target agent with significant antioxidant, antibacterial, and anti-tuberculosis potential. nih.gov

Structure-Activity Relationship (SAR) Guided by Substituents

SAR studies are fundamental to optimizing multifunctional derivatives. The nature and position of substituents on both the pyrrolidine ring and any attached pharmacophores can drastically alter activity and selectivity. nih.govresearchgate.net

For example, in the design of dual inhibitors for α-amylase and α-glucosidase, enzymes relevant to type-2 diabetes, the electronic properties of substituents on an associated aromatic ring were found to be critical. researchgate.net

The data indicates that the presence of an electron-donating methoxy group at the para-position (Derivative 3g) significantly enhances the inhibitory activity against both α-amylase and α-glucosidase compared to the unsubstituted analog (Derivative 3a). researchgate.net This highlights a clear SAR where electronic effects guide the design of more potent dual-target agents.

Similarly, in the development of anticonvulsant agents based on a pyrrolidine-2,5-dione scaffold, activity was strongly influenced by the substituent at the C-3 position of the ring. nih.gov Derivatives with 3-benzhydryl and 3-isopropyl groups showed the most favorable protection in certain seizure models, while 3-methyl and unsubstituted derivatives were more active in others, indicating that different substituents could tune the molecule's activity profile across different pathways. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 3-(4-Ethoxybenzyl)pyrrolidine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents (e.g., for introducing the ethoxybenzyl group) and controlling reaction conditions (temperature, solvent polarity). For example, using anhydrous sodium hydroxide in dichlorethane for nucleophilic substitutions, followed by multiple washes with brine and NaHCO₃ to remove acidic byproducts, can enhance purity . Column chromatography with gradient elution (e.g., ethyl acetate/hexane) is recommended for isolating the compound, as described in similar pyrrolidine syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm the pyrrolidine ring structure, ethoxybenzyl substitution, and stereochemistry.

- IR Spectroscopy : Identification of functional groups (e.g., C-O-C stretch at ~1250 cm for the ethoxy group) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

Cross-referencing with analogous compounds (e.g., tert-butyl pyrrolidine derivatives) ensures accurate interpretation .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as recommended for structurally related pyrrolidines .

- Storage : Store in sealed containers at 0–6°C under inert gas (e.g., argon) to prevent degradation, as seen in Boc-protected pyrrolidines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes in metabolic pathways).

- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites on the pyrrolidine ring and ethoxybenzyl group .

- MD Simulations : Assess conformational stability in aqueous and lipid environments. Reference studies on spiro-pyrrolidine derivatives for validation .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like kinases or phosphatases using fluorescence-based substrates .

- Cell Viability Assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays, following protocols for structurally related 1,2,4-trisubstituted pyrrolidines .

- Permeability Studies : Use Caco-2 cell monolayers to assess blood-brain barrier penetration, critical for CNS-targeted applications .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish overlapping H NMR signals in aromatic regions .

- 2D NMR (COSY, HSQC) : Resolve stereochemical ambiguities in the pyrrolidine ring, as demonstrated for oxadiazole-pyrrolidine hybrids .

- X-ray Crystallography : Confirm solid-state conformation, referencing studies on spiro-pyrrolidine crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.